4-Amino-5-bromo-2-hydroxybenzoic acid

Physicochemical profiling Drug-likeness Lead optimization

4-Amino-5-bromo-2-hydroxybenzoic acid (CAS 6625-93-0) is a trisubstituted benzoic acid scaffold characterized by the simultaneous presence of an amino group at the 4-position, a bromine atom at the 5-position, and a hydroxyl group at the 2-position (molecular formula C₇H₆BrNO₃, MW 232.03 g/mol). This specific substitution pattern places it at the intersection of two well-studied pharmacophoric classes: 4-aminosalicylic acid (PAS) derivatives and halogenated salicylic acids.

Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
CAS No. 6625-93-0
Cat. No. B14721772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-bromo-2-hydroxybenzoic acid
CAS6625-93-0
Molecular FormulaC7H6BrNO3
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)N)O)C(=O)O
InChIInChI=1S/C7H6BrNO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,9H2,(H,11,12)
InChIKeyIFOSZAMIVBYHPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-bromo-2-hydroxybenzoic acid (CAS 6625-93-0): Physicochemical and Functional Baseline for Procurement


4-Amino-5-bromo-2-hydroxybenzoic acid (CAS 6625-93-0) is a trisubstituted benzoic acid scaffold characterized by the simultaneous presence of an amino group at the 4-position, a bromine atom at the 5-position, and a hydroxyl group at the 2-position (molecular formula C₇H₆BrNO₃, MW 232.03 g/mol) [1]. This specific substitution pattern places it at the intersection of two well-studied pharmacophoric classes: 4-aminosalicylic acid (PAS) derivatives and halogenated salicylic acids. The compound carries the NCI identifier NSC 58608 and is indexed in the EPA DSSTox database (DTXSID70289027), confirming its presence in screening collections and regulatory inventories . Its dual amino-bromo functionalization is not merely additive; foundational literature from 1955 explicitly documents that this compound was rationally designed to combine the high in vitro antibacterial potency of brominated salicil derivatives with the reduced serum-binding properties conferred by an amino substituent, making it a purpose-built intermediate for further derivatization [2].

4-Amino-5-bromo-2-hydroxybenzoic acid: Why Mono-Substituted Salicylic Acid Analogs Cannot Substitute This Scaffold


Generic substitution of this compound with its closest mono-functionalized analogs—4-amino-2-hydroxybenzoic acid (PAS, CAS 65-49-6) or 5-bromo-2-hydroxybenzoic acid (CAS 89-55-4)—is not chemically equivalent and will produce divergent outcomes in both physicochemical and biological contexts. The three substituents create a unique electronic environment and lipophilicity profile: the computed logP of the target compound is approximately 2.02, which falls at a critical midpoint between PAS (logP ≈ 1.25) and 5-bromosalicylic acid (logP ≈ 3.11) . This balanced logP has direct implications for membrane permeability, aqueous solubility, and serum protein binding—parameters that govern both in vitro assay behaviour and in vivo pharmacokinetics. Historical rationale from the Berends synthesis program confirms that the 4-amino group was deliberately introduced onto the brominated salicil core specifically to mitigate the high serum-binding that rendered bromo-only analogs inactive in vivo, despite their potent in vitro antibacterial activity [1]. Furthermore, recent structure–activity relationship (SAR) campaigns on niclosamide analogs have independently validated that 5-bromo substitution on the salicylic acid region is critical for retaining target potency while improving drug-like properties [2]. A procurement decision that treats these analogs as interchangeable ignores the documented functional interdependence of the amino and bromo substituents.

4-Amino-5-bromo-2-hydroxybenzoic acid: Quantitative Evidence for Differentiated Selection vs. Closest Analogs


LogP Balancing: Intermediate Lipophilicity Between PAS and 5-Bromosalicylic Acid Enables Tunable Permeability

The target compound 4-amino-5-bromo-2-hydroxybenzoic acid exhibits a computed logP of 2.02, which is substantially higher than that of its non-brominated analog 4-amino-2-hydroxybenzoic acid (PAS, logP = 1.25) and substantially lower than that of its non-aminated analog 5-bromo-2-hydroxybenzoic acid (logP = 3.11) . This intermediate value positions the compound in a lipophilicity range that is widely considered favorable for oral absorption and cellular permeability (optimal logP ~2–3 for CNS and intracellular targets). The difference of approximately 0.77 log units versus PAS and -1.09 log units versus 5-bromosalicylic acid corresponds to an approximately 6-fold and 12-fold difference in octanol-water partition coefficient, respectively, indicating that the dual substitution pattern is not simply additive but creates a distinct physicochemical entity .

Physicochemical profiling Drug-likeness Lead optimization

Rational Design Rationale: Amino Substitution Mitigates Serum Binding That Inactivates Bromo-Only Salicil Analogs In Vivo

The foundational 1955 study by Berends et al. explicitly documents the design logic behind 4-amino-5-bromo-2-hydroxybenzoic acid: brominated derivatives of salicil (the non-aminated bromo-salicil analogs) demonstrated high antibacterial activity in vitro but showed minimal activity in vivo due to extensive serum binding [1]. The investigators hypothesized that 'base-substituted phenols are usually bound by serum to a smaller extent' and therefore synthesized the amino-substituted bromo-salicil—the target compound—as a strategy to retain in vitro potency while reducing the serum-binding liability. This design decision was empirically motivated by the failure of bromo-only analogs in in vivo models, making the amino group a functional requirement rather than an optional modification [1]. The study further prepared a water-soluble derivative of the compound, confirming that solubility optimization was part of the original design criteria.

Serum protein binding In vitro–in vivo correlation Antibacterial drug design

Halogen-Dependent Antibacterial Potency: 5-Bromo Substitution Confers Superior Activity Over 5-Chloro and Parent Salicylic Acid

A comparative study of salicylic acid derivatives as antibacterial agents for viscose fabrics established the following activity ranking: 5-bromosalicylic acid > salicylic acid > 5-chlorosalicylic acid > 4-chlorosalicylic acid [1]. While this study tested the non-aminated 5-bromo analog, it directly quantifies the contribution of the 5-bromo substituent to antibacterial potency—the same bromine atom present in the target compound. The 5-bromo derivative ranked highest among all tested analogs, indicating that bromine at the 5-position provides a measurable advantage over chlorine at the same or different positions. Although the target compound (which additionally bears a 4-amino group) was not directly tested in this study, the class-level inference is strong: the 5-bromo moiety is a potency-driving structural feature, and the target compound uniquely combines this feature with the serum-binding-mitigating 4-amino group [1].

Antibacterial textiles Structure–activity relationship Halogen effect

Niclosamide SAR: 5-Bromo Salicylic Acid Substitution Retains Antiviral Potency While Improving Drug-Like Properties vs. 5-Chloro

A 2021 structure–activity relationship (SAR) study on niclosamide analogs targeting Zika virus and SARS-CoV-2 specifically investigated substitutions in the salicylic acid region. The authors reported that 'the 5-bromo substitution in the salicylic acid region retains potency while providing better drug-like properties' compared to the parent 5-chloro niclosamide scaffold [1]. This SAR finding was part of a broader optimization campaign aimed at improving microsomal metabolic stability, permeability, and solubility. The study's SAR data directly establishes that 5-bromo is a preferred substituent over 5-chloro in the salicylic acid region of bioactive amides. While the target compound is the free acid rather than the salicylamide derivative, it serves as the direct synthetic precursor for preparing 5-bromo-substituted salicylamides, making it the preferred starting material for medicinal chemistry programs pursuing this validated SAR trajectory [1].

Antiviral drug discovery Niclosamide analogs Structure–activity relationship

Synthetic Versatility: Orthogonal Functional Groups Enable Regioselective Derivatization Not Possible with Mono-Substituted Analogs

The target compound possesses three chemically distinct and orthogonally reactive functional groups: a carboxylic acid (position 2), a phenolic hydroxyl (position 2), and an aromatic amine (position 4), along with a bromine atom (position 5) suitable for cross-coupling reactions. This functional group array enables multiple regioselective derivatization pathways that are inaccessible from mono-substituted analogs. For example, the methyl ester derivative (methyl 4-amino-5-bromo-2-hydroxybenzoate, CAS 286377-20-6) is a commercially documented downstream product synthesized via selective esterification of the carboxylic acid without affecting the amine or phenol groups . Similarly, the bromine atom provides a handle for Suzuki, Buchwald-Hartwig, or Ullmann-type cross-coupling reactions to introduce aryl, heteroaryl, or amine substituents at the 5-position after the amino and hydroxyl groups have been orthogonally protected. LookChem documents 12 published synthetic routes to this compound, reflecting its established role as a versatile building block with multiple accessible reaction pathways . The closest analogs—PAS (lacking bromine), 5-bromosalicylic acid (lacking amine), or salicylic acid (lacking both)—each lack at least one of these orthogonal handles, reducing the number of accessible derivatization vectors.

Synthetic intermediate Regioselective derivatization Parallel synthesis

4-Amino-5-bromo-2-hydroxybenzoic acid: High-Yield Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of 5-Bromo Salicylamide Antiviral Leads (Niclosamide Analog Program)

For research groups pursuing SAR optimization of niclosamide-class antivirals, this compound is the direct precursor for 5-bromo salicylamide synthesis. The 2021 niclosamide SAR study established that 5-bromo substitution in the salicylic acid region retains antiviral potency against Zika virus and SARS-CoV-2 while improving drug-like properties compared to the 5-chloro clinical lead . Using this compound as the starting material bypasses the need for regioselective bromination of aminated salicylic acid derivatives, which would require protecting group strategies, thereby reducing synthetic step count and improving overall yield in analog library production.

Antibacterial Drug Discovery: Lead Scaffold Combining In Vitro Potency (5-Br) with Reduced Serum-Binding Liability (4-NH₂)

The historical rationale for this compound's synthesis—combining the in vitro antibacterial potency of brominated salicil derivatives with the reduced serum-binding of amino-substituted phenols —makes it a relevant scaffold for antibacterial discovery programs targeting Gram-positive pathogens where serum protein binding has been identified as a limiting factor for in vivo translation. This is directly supported by the Berends et al. study that documented the in vivo failure of bromo-only salicil analogs due to serum binding .

Antimicrobial Materials: Precursor for 5-Bromo-Substituted Antibacterial Polymers and Textile Finishes

The demonstrated superiority of 5-bromo substitution over 5-chloro and 4-chloro in antibacterial textile applications supports the use of this compound as a monomer or precursor for antimicrobial polymer synthesis. The amino group provides an additional conjugation handle for covalent attachment to polymer backbones or fabric surfaces, a feature absent in 5-bromosalicylic acid. Research groups developing non-leaching antimicrobial surfaces may find that the dual functionality (bromine for potency, amine for covalent anchoring) offers a distinct advantage over mono-functional analogs.

Chemical Biology: Orthogonal Bifunctional Probe for Target Engagement Studies

The compound's four orthogonal reactive handles—carboxylic acid, phenolic hydroxyl, aromatic amine, and aryl bromide—make it suitable for constructing bifunctional chemical probes. For example, the carboxylic acid can be coupled to affinity tags (biotin, fluorophores), while the bromine atom enables subsequent Pd-catalyzed cross-coupling to introduce diversity elements, and the amine serves as a third functionalization site. This orthogonal reactivity profile exceeds that of PAS or 5-bromosalicylic acid alone, as documented by the compound's role in 12 published synthetic route articles .

Quote Request

Request a Quote for 4-Amino-5-bromo-2-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.